

JQKD82 Dihydrochloride: Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP)

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Compound of Interest

Compound Name: JQKD82 dihydrochloride

Cat. No.: B10823712

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These application notes provide a comprehensive guide for the use of **JQKD82 dihydrochloride**, a selective KDM5 inhibitor, in chromatin immunoprecipitation (ChIP) experiments. This document includes detailed protocols, data presentation, and visualizations to facilitate the successful application of this compound in epigenetic research.

Introduction

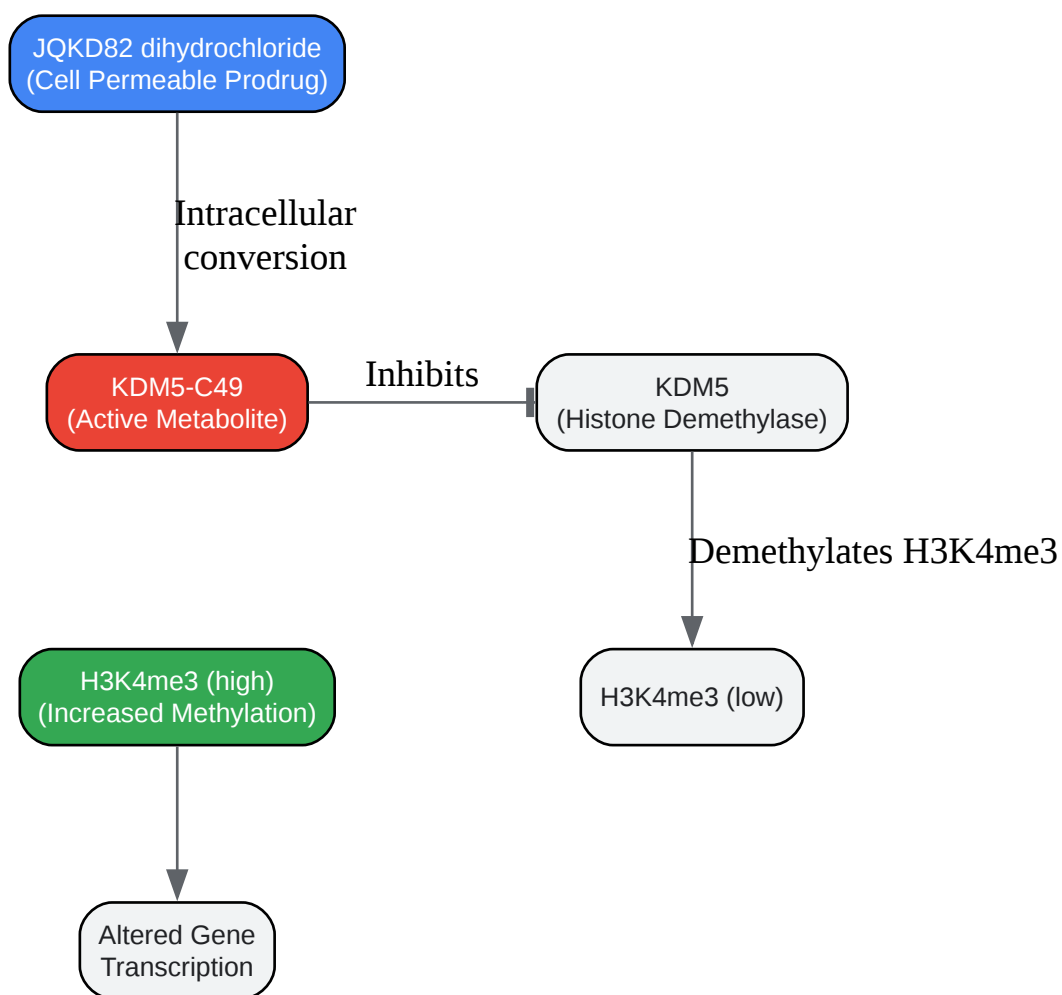
JQKD82 dihydrochloride is a cell-permeable small molecule that acts as a selective inhibitor of the KDM5 family of histone demethylases^{[1][2][3]}. By inhibiting KDM5, JQKD82 leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.^{[2][3]} Its ability to modulate the epigenetic landscape makes it a valuable tool for studying gene regulation and a potential therapeutic agent in diseases such as multiple myeloma^{[1][2][3]}. This document outlines the application of **JQKD82 dihydrochloride** in ChIP, a powerful technique to investigate the genome-wide localization of histone modifications and DNA-binding proteins.

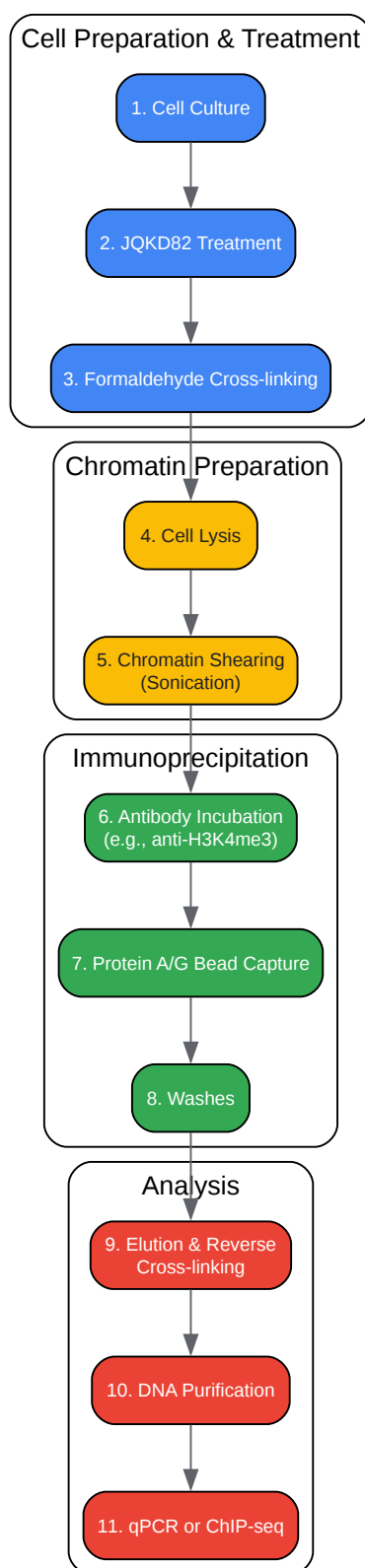
Product Information

Property	Value	Reference
Chemical Name	2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride	[3]
Molecular Formula	C27H40N4O5 · 2HCl	[1][2]
Molecular Weight	573.55 g/mol	[1][4]
Solubility	Soluble in water, DMSO, and EtOH. Soluble to 50 mM in DMSO.	[1][2]
Storage	Store at -20°C.	[2]

Mechanism of Action

JQKD82 dihydrochloride is a prodrug that is converted to its active metabolite, KDM5-C49, within the cell. KDM5-C49 inhibits the enzymatic activity of KDM5 histone demethylases. This inhibition leads to a specific increase in the levels of H3K4me3 at gene promoters and other regulatory regions. The hypermethylation of H3K4me3 can alter chromatin structure and gene expression. In the context of multiple myeloma, JQKD82 has been shown to paradoxically inhibit downstream MYC-driven transcriptional output despite the increase in the "activating" H3K4me3 mark.[1]





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